molecular formula C15H23ClINO2 B4409975 4-[4-(4-iodo-2-methylphenoxy)butyl]morpholine hydrochloride CAS No. 1049720-74-2

4-[4-(4-iodo-2-methylphenoxy)butyl]morpholine hydrochloride

Cat. No. B4409975
CAS RN: 1049720-74-2
M. Wt: 411.70 g/mol
InChI Key: TXCHCFTTWUBFJW-UHFFFAOYSA-N
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Description

4-[4-(4-iodo-2-methylphenoxy)butyl]morpholine hydrochloride, also known as iodobutylmethylmorpholine or IBMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of IBMM is still under investigation. However, it is believed that IBMM binds to the sigma-1 receptor with high affinity and specificity, leading to the modulation of various signaling pathways. Sigma-1 receptors are known to interact with ion channels, enzymes, and other receptors, and their activation can result in the regulation of neurotransmitter release, calcium signaling, and mitochondrial function.
Biochemical and Physiological Effects:
Studies have shown that IBMM can modulate various physiological processes such as pain perception, mood regulation, and neuroprotection. In animal models, IBMM has been shown to reduce neuropathic pain, improve cognitive function, and protect against neurodegeneration. However, further studies are needed to fully understand the biochemical and physiological effects of IBMM.

Advantages and Limitations for Lab Experiments

One of the main advantages of IBMM is its high selectivity for sigma-1 receptors, which allows for the specific targeting and visualization of these receptors in vivo. Additionally, IBMM has a relatively long half-life, which allows for extended imaging sessions. However, IBMM is a radioactive compound, which requires specialized facilities and equipment for handling and disposal. Furthermore, the synthesis of IBMM can be complex and time-consuming, which may limit its widespread use in research.

Future Directions

There are several future directions for the research and development of IBMM. One area of interest is the development of new radioligands based on the structure of IBMM that can selectively target other receptors or biomolecules of interest. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of IBMM. Finally, the potential clinical applications of IBMM in the diagnosis and treatment of various diseases such as Alzheimer's and cancer are also areas of active research.

Scientific Research Applications

IBMM has been studied extensively for its potential as a radioligand in positron emission tomography (PET) imaging. PET is a non-invasive imaging technique that allows for the visualization of metabolic processes in the body. IBMM has been shown to bind selectively to sigma-1 receptors, which are involved in various physiological processes such as pain perception, mood regulation, and neuroprotection. By labeling IBMM with a radioactive isotope, it can be used as a tracer to study the distribution and function of sigma-1 receptors in the body.

properties

IUPAC Name

4-[4-(4-iodo-2-methylphenoxy)butyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22INO2.ClH/c1-13-12-14(16)4-5-15(13)19-9-3-2-6-17-7-10-18-11-8-17;/h4-5,12H,2-3,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCHCFTTWUBFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCCCN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049720-74-2
Record name Morpholine, 4-[4-(4-iodo-2-methylphenoxy)butyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049720-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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